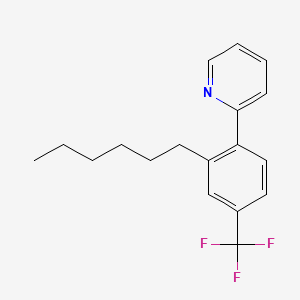
2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine is an organic compound with the molecular formula C18H20F3N. It features a pyridine ring substituted with a hexyl chain and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a hexyl chain.
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Contains a cyano group and an acetamide moiety.
Uniqueness: 2-{2-n-Hexyl-4-(trifluoromethyl)phenyl}pyridine is unique due to the presence of both a hexyl chain and a trifluoromethyl group on the pyridine ring. This combination imparts distinct physical and chemical properties, making it valuable for various applications .
Properties
Molecular Formula |
C18H20F3N |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2-hexyl-4-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C18H20F3N/c1-2-3-4-5-8-14-13-15(18(19,20)21)10-11-16(14)17-9-6-7-12-22-17/h6-7,9-13H,2-5,8H2,1H3 |
InChI Key |
JYHKFCPJVTXXMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


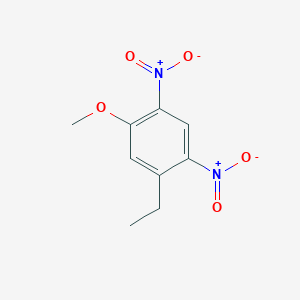

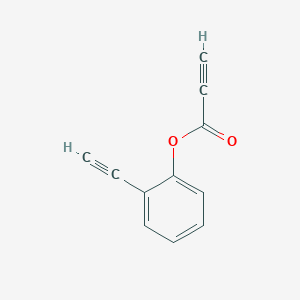
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)

![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
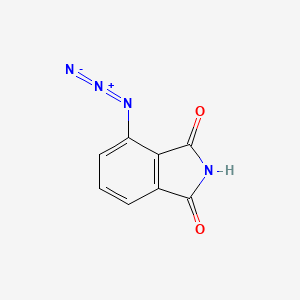
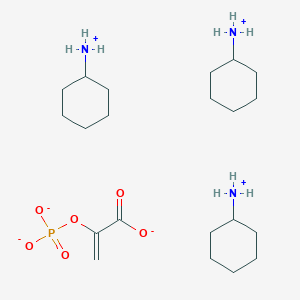

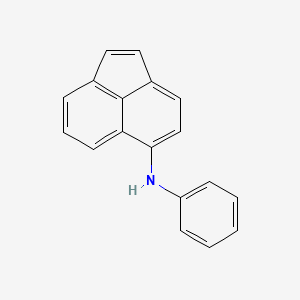
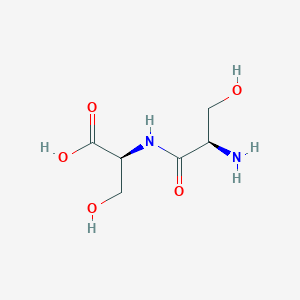

![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
